molecular formula C9H17N B1422726 3-Cyclobutylpiperidine CAS No. 1337439-07-2

3-Cyclobutylpiperidine

Cat. No.: B1422726
CAS No.: 1337439-07-2
M. Wt: 139.24 g/mol
InChI Key: FXQMKFSOQOSXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The cyclobutyl group attached to the piperidine ring adds unique structural and chemical properties to the compound. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpiperidine can be achieved through various synthetic routes. One common method involves the use of Wittig reactions, where cyclobutyl ketones are reacted with appropriate phosphonium ylides to form the cyclobutyl group. This intermediate is then subjected to cyclization reactions to form the piperidine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and reduction reactions. Efficient catalysts and optimized reaction conditions are employed to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclobutylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

    Cyclopropylpiperidine: Another piperidine derivative with a cyclopropyl group instead of a cyclobutyl group.

    Cyclohexylpiperidine: Contains a cyclohexyl group attached to the piperidine ring.

    Cyclopentylpiperidine: Features a cyclopentyl group on the piperidine ring.

Uniqueness: 3-Cyclobutylpiperidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

3-cyclobutylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-8(4-1)9-5-2-6-10-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMKFSOQOSXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337439-07-2
Record name 3-cyclobutylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutylpiperidine
Reactant of Route 2
3-Cyclobutylpiperidine
Reactant of Route 3
3-Cyclobutylpiperidine
Reactant of Route 4
3-Cyclobutylpiperidine
Reactant of Route 5
3-Cyclobutylpiperidine
Reactant of Route 6
3-Cyclobutylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.